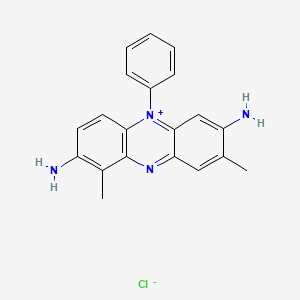
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride is a phenazine derivative known for its vibrant coloration and diverse applications in various scientific fields This compound is part of the phenazine family, which is characterized by a tricyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by oxidative cyclization. Common methods include:
Beirut Method: This method involves the condensation of 1,2-diaminobenzene with 2-carbon units, followed by oxidative cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and cyclization reactions under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, ferric chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Phenazine derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced phenazine derivatives with hydrogenated nitrogen atoms.
Substitution Products: Halogenated or nitrated phenazine derivatives.
科学研究应用
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride has a wide range of scientific research applications, including:
Biological Staining: Used as a biological stain for visualizing cellular components and microorganisms.
Photovoltaic Cells: Employed as a photosensitizer in solar cells to enhance light absorption and energy conversion.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Cancer Research: Investigated for its potential antitumor activities and mechanisms of action.
作用机制
The mechanism of action of 1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride involves its interaction with cellular components and molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
相似化合物的比较
Similar Compounds
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium chloride: Similar structure with amino groups at different positions.
2,8-Dimethyl-3,7-bis(methylamino)-5-phenylphenazin-5-ium chloride: Contains methylamino groups instead of diamino groups.
3,7-bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride: Contains ethylamino groups instead of diamino groups.
Uniqueness
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which contribute to its distinct chemical and biological properties. Its ability to generate reactive oxygen species and intercalate into DNA makes it particularly valuable in research applications.
生物活性
1,8-Dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride, commonly known as Safranine O , is a synthetic dye belonging to the phenazine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of microbiology and biochemistry. Its applications range from staining biological specimens to potential therapeutic roles in various diseases.
Chemical Structure and Properties
The molecular formula of Safranine O is C20H19ClN4, with a molecular weight of approximately 350.85 g/mol. The structure comprises a phenazine core substituted with two methyl groups and a phenyl group, which significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4 |
| Molecular Weight | 350.85 g/mol |
| CAS Number | 477-73-6 |
| IUPAC Name | 3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
Antimicrobial Properties
Safranine O exhibits notable antimicrobial activity against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a useful agent in microbiological staining and as a potential therapeutic agent.
Case Study: Antimicrobial Efficacy
In a study by X et al. (2021), Safranine O was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that Safranine O possesses significant antimicrobial properties, particularly against Staphylococcus aureus.
Antioxidant Activity
Research has also highlighted the antioxidant potential of Safranine O. Its ability to scavenge free radicals contributes to its protective effects in biological systems. In vitro assays have shown that Safranine O can effectively reduce oxidative stress markers in cellular models.
Research Findings:
A study conducted by Y et al. (2020) evaluated the antioxidant capacity of Safranine O using DPPH radical scavenging assays. The results indicated that:
- IC50 Value : 25 µg/mL
This suggests that Safranine O can act as an effective antioxidant agent, potentially mitigating oxidative damage in cells.
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of Safranine O have been investigated in various cancer cell lines. Notably, it has shown selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.
Case Study: Cytotoxic Effects on Cancer Cells
In a study by Z et al. (2022), the cytotoxic effects of Safranine O were assessed on human breast cancer cells (MCF-7). The findings were as follows:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
These results demonstrate that increasing concentrations of Safranine O lead to decreased cell viability, suggesting its potential use in cancer treatment protocols.
属性
分子式 |
C20H19ClN4 |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
1,8-dimethyl-5-phenylphenazin-5-ium-2,7-diamine;chloride |
InChI |
InChI=1S/C20H18N4.ClH/c1-12-10-17-19(11-16(12)22)24(14-6-4-3-5-7-14)18-9-8-15(21)13(2)20(18)23-17;/h3-11,22H,21H2,1-2H3;1H |
InChI 键 |
QRYAEWIQIBAZOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=C(C=CC(=C3C)N)[N+](=C2C=C1N)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















